3-deoxy-3-fluoro-D-glucose
Overview
Description
Synthesis Analysis
3-FDG is synthesized using a cyclotron target system developed for the production of anhydrous [18F] fluoride ion, allowing the creation of carrier-free 3-FDG. The synthesis process is rapid and efficient, making it feasible to produce usable amounts of 3-FDG with a 6-MeV cyclotron. This synthesis pathway highlights the compound's potential for widespread research and application uses due to its efficient production process (Tewson, Welch, & Raichle, 1978).
Molecular Structure Analysis
The molecular structure of 3-FDG, closely related to glucose but with a fluorine atom replacing a hydroxyl group at the third position, affects its interaction within biological systems. This structural modification is crucial for its function as a glucose analog and impacts its metabolic pathway in organisms, offering a unique tool for studying glucose metabolism without following the conventional glycolytic pathway.
Chemical Reactions and Properties
3-FDG undergoes various chemical reactions characteristic of fluorinated carbohydrates. Its reactivity and interactions in biological systems differ significantly from those of glucose, mainly due to the presence of the fluorine atom. This modification impedes further glycolysis after being phosphorylated by hexokinase, trapping it within cells and making it a valuable tool for metabolic studies.
Physical Properties Analysis
The physical properties of 3-FDG, including its solubility, stability, and radiochemical purity, are essential for its application in medical imaging and biochemical research. It has been shown to possess high radiochemical purity and stability, making it suitable for use in Positron Emission Tomography (PET) imaging studies to assess glucose metabolism in various tissues (Berkowitz et al., 1990).
Scientific Research Applications
Field
Application
3-deoxy-3-fluoro-D-glucose (3-FG) is used in glucose tracer studies of carbohydrate metabolic pathways .
Method
3-FG is transported into tissues, including brain tissue, at rates similar to those of glucose . Cerebral glucose transport has been mapped in human clinical experiments using radiolabeled 3-FG and positron emission tomography .
Results
3-FG is poorly metabolized through glycolysis, the pentose phosphate shunt, or into glycogen . In insects and microorganisms, 3-FG can be catabolized through the glucose reduction and oxidation pathways to become 3-deoxy-3-fluoro-sorbitol and 3-deoxy-3-fluoro-D-gluconic acid, respectively .
Diagnosis, Staging, and Assessing Therapy Response in Lung Cancer
Field
Application
3’-deoxy-3’- [18F]fluorothymidine ( [18F]FLT) positron emission tomography is used for diagnosing, staging, and assessing therapy response in lung cancer .
Method
[18F]FLT, unlike the most commonly used PET tracer [18F]fluorodeoxyglucose ( [18F]FDG), can specifically report on cell proliferation and does not accumulate in inflammatory cells .
Results
This radiotracer could exhibit higher specificity in diagnosis and staging, along with more accurate monitoring of therapy response at early stages in the treatment cycle .
Enzyme Activity Marker
Field
Application
3-deoxy-3-fluoro-D-glucose (3-FG) can be used as a marker for certain enzyme activities .
Method
In insects and microorganisms, 3-FG can be catabolized through the glucose reduction (aldose reductase) and oxidation (glucose dehydrogenase) pathways to become 3-deoxy-3-fluoro-sorbitol (3-FS) and 3-deoxy-3-fluoro-D-gluconic acid (3-FGA), respectively . Further metabolism of 3-FS to 3-deoxy-3-fluoro-D-fructose (3-FF) can then occur .
Results
Because 3-FG is preferentially utilized by aldose reductase and glucose dehydrogenase, its metabolism can be used as a marker for these particular enzyme activities .
Glycobiology Probe
Field
Application
3-deoxy-3-fluoro-D-glucose can be used as a novel versatile chemical probe in glycobiology .
Method
Enzymatic activation (FKP) and glycosylation using an α-1,2 and an α-1,3 fucosyltransferase to obtain two fluorinated trisaccharides .
Results
The production of these fluorinated trisaccharides demonstrates the potential of 3-deoxy-3-fluoro-D-glucose as a novel versatile chemical probe in glycobiology .
Aldose Reductase Activity Marker
Field
Application
3-deoxy-3-fluoro-D-glucose (3-FG) can be used as a marker for aldose reductase activity .
Method
In rat cerebral tissue, 3-FG is metabolized to 3-deoxy-3-fluoro-D-sorbitol (3-FS) via aldose reductase, and 3-deoxy-3-fluoro-D-fructose (3-FF) via the sorbitol dehydrogenase reaction with 3-FS .
Results
The production of 3-FS is well correlated with the known distribution of aldose reductase in all the systems studied . Further metabolism of 3-FS to 3-FF was verified to occur in cerebral tissue .
Bacterial Metabolism Inhibitor
Field
Application
3-deoxy-3-fluoro-D-glucose can inhibit the growth of certain bacteria .
Method
3-deoxy-3-fluoro-D-glucose does not itself support the growth of Pseudomonas fluorescens and inhibits the growth of this organism on glucose .
Results
Though 3-deoxy-3-fluoro-D-gluconate is not oxidized by asparagine-grown cell suspensions of Pseudomonas fluorescens, it inhibits the formation of the gluconate-oxidizing system in these cells .
Safety And Hazards
Safety data sheets indicate that 3-deoxy-3-fluoro-D-glucose may be harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and adequate ventilation is advised .
Future Directions
properties
IUPAC Name |
(2S,3S,4R,5R)-3-fluoro-2,4,5,6-tetrahydroxyhexanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11FO5/c7-5(3(10)1-8)6(12)4(11)2-9/h1,3-6,9-12H,2H2/t3-,4+,5+,6+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMHCJIQOFXULDL-SLPGGIOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)O)F)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C=O)O)F)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11FO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00930858 | |
Record name | 3-Deoxy-3-fluorohexose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00930858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-deoxy-3-fluoro-D-glucose | |
CAS RN |
14049-03-7 | |
Record name | 3-Deoxy-3-fluoro-D-glucose | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014049037 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Deoxy-3-fluorohexose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00930858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-DEOXY-3-FLUORODEXTROSE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8316U79EZ5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.